2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide
CAS No.:
Cat. No.: VC14974348
Molecular Formula: C21H21NO7
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO7 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H21NO7/c1-11-15(21(26)29-18-7-13(23)6-16(24)20(11)18)9-19(25)22-10-12-4-5-14(27-2)8-17(12)28-3/h4-8,23-24H,9-10H2,1-3H3,(H,22,25) |
| Standard InChI Key | AZWORBCDRRRTFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)NCC3=C(C=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide, reflects its hybrid structure combining a modified coumarin scaffold with a dimethoxybenzyl-acetamide moiety. Key structural features include:
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Coumarin core: A benzopyrone ring system with hydroxyl groups at C5 and C7, a methyl group at C4, and a ketone at C2.
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Acetamide side chain: A -CH₂-C(=O)-NH- linker connecting the coumarin to a 2,4-dimethoxybenzyl group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁NO₇ |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)NCC3=C(C=C(C=C3)OC)OC |
| Topological Polar Surface | 125 Ų |
| Hydrogen Bond Donors | 3 (two -OH, one -NH) |
| Hydrogen Bond Acceptors | 7 |
The compound’s solubility is influenced by its polar functional groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous solutions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions starting with flavonoid precursors or simple coumarin derivatives. A typical route includes:
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Formation of the coumarin core: Condensation of resorcinol with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin .
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Functionalization at C3: Alkylation or acylation reactions introduce the acetamide side chain. For example, coupling 7-hydroxy-4-methylcoumarin with chloroacetyl chloride, followed by reaction with 2,4-dimethoxybenzylamine.
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Protection/deprotection steps: Methoxy and hydroxyl groups require selective protection (e.g., using benzyl or acetyl groups) to prevent undesired side reactions .
Table 2: Optimization Parameters for Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile/DMF | 65–75 |
| Catalyst | K₂CO₃ or Et₃N | 70–85 |
| Temperature | 80–100°C | 60–70 |
| Reaction Time | 8–12 hours | — |
Analytical Characterization
Post-synthesis, the compound is validated using:
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FT-IR Spectroscopy: Peaks at 3284 cm⁻¹ (N-H stretch), 1726 cm⁻¹ (C=O lactone), and 1620 cm⁻¹ (amide C=O) .
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¹H NMR: Signals at δ 2.42 ppm (C4-CH₃), δ 6.15–7.5 ppm (coumarin aromatic protons), and δ 3.75–3.85 ppm (OCH₃ groups) .
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Mass Spectrometry: Molecular ion peak at m/z 399.4 [M+H]⁺.
Molecular Docking and Structure-Activity Relationships
Binding to Lipoxygenase
Docking simulations (PDB: 1LOX) reveal the compound binds to LOX’s hydrophobic pocket via:
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Hydrogen bonds between C5/C7 hydroxyls and Arg429/Leu607.
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π-π stacking between the coumarin ring and Phe421.
The binding energy (-9.2 kcal/mol) exceeds that of zileuton (-7.8 kcal/mol), a clinical LOX inhibitor .
Role of Substituents
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C4 Methyl Group: Enhances hydrophobic interactions without steric hindrance.
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2,4-Dimethoxybenzyl: Improves bioavailability by increasing logP (2.1 vs. 1.4 for unsubstituted benzyl).
Comparative Analysis with Related Coumarin Derivatives
Table 3: Activity Comparison of Coumarin Analogues
The target compound’s superior activity stems from synergistic effects of its hydroxyl, methoxy, and acetamide groups, which enhance target affinity and cellular uptake.
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